molecular formula C9H5BrFNO2 B13895831 4-Bromo-5-fluoro-1H-indole-7-carboxylic acid

4-Bromo-5-fluoro-1H-indole-7-carboxylic acid

Cat. No.: B13895831
M. Wt: 258.04 g/mol
InChI Key: ZYELFGHEQSOCGB-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-1H-indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of 4-Bromo-5-fluoro-1H-indole-7-carboxylic acid typically involves the reaction of 4-bromo-5-fluoroindole with a suitable carboxylating agent under specific conditions. The reaction conditions may include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-Bromo-5-fluoro-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

4-Bromo-5-fluoro-1H-indole-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

4-Bromo-5-fluoro-1H-indole-7-carboxylic acid can be compared with other indole derivatives, such as:

  • 4-Bromoindole
  • 5-Fluoroindole
  • Indole-3-carboxylic acid

These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of bromine, fluorine, and carboxylic acid groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C9H5BrFNO2

Molecular Weight

258.04 g/mol

IUPAC Name

4-bromo-5-fluoro-1H-indole-7-carboxylic acid

InChI

InChI=1S/C9H5BrFNO2/c10-7-4-1-2-12-8(4)5(9(13)14)3-6(7)11/h1-3,12H,(H,13,14)

InChI Key

ZYELFGHEQSOCGB-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=C(C=C2C(=O)O)F)Br

Origin of Product

United States

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